N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide
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Overview
Description
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has gained significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide typically involves the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is preferred due to its efficiency and ability to introduce substituents in a single step .
Chemical Reactions Analysis
Types of Reactions: N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the spirocyclic scaffold .
Scientific Research Applications
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, it has been studied for its activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis . In the industry, spirocyclic compounds like this compound are used in the development of various antibacterial agents .
Mechanism of Action
The mechanism of action of N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport processes essential for the bacteria’s survival, leading to its death .
Comparison with Similar Compounds
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide is unique due to its spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. Similar compounds include other spirocyclic molecules such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 9-(4-methylbenzyl)-1-oxa-9-azaspiro[5.5]undecane .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-9(14)13-10-2-7-15-11(8-10)3-5-12-6-4-11/h10,12H,2-8H2,1H3,(H,13,14) |
InChI Key |
LCFRHLWPSJNXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
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